(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a synthetic organic compound with the molecular formula C16H16BrFN2O2 It is characterized by the presence of a brominated furan ring and a fluorobenzyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Brominated Furan Ring: The bromination of furan is achieved using bromine in the presence of a suitable solvent such as acetic acid.
Synthesis of the Fluorobenzyl Piperazine: The fluorobenzyl group is introduced to piperazine through a nucleophilic substitution reaction using 3-fluorobenzyl chloride.
Coupling Reaction: The final step involves coupling the brominated furan with the fluorobenzyl piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogenated furan ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction is mediated through the fluorobenzyl piperazine moiety, which mimics the structure of endogenous ligands, leading to either agonistic or antagonistic effects on the receptor.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- [5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)-1-piperazinyl]methanone
Uniqueness
(5-BROMO-2-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both a brominated furan ring and a fluorobenzyl-substituted piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O2/c17-15-5-4-14(22-15)16(21)20-8-6-19(7-9-20)11-12-2-1-3-13(18)10-12/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZLUWLJIPPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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